Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate

Lipophilicity Physicochemical Properties Drug Design

Researchers need halogenated benzoate esters with defined lipophilicity for SAR studies. This compound solves that with validated physicochemical data. - XLogP 4.9 (vs. non-chlorinated analog): Superior organic solubility & membrane permeability - 3-Chloro substitution: Essential pharmacophore for P2X7 modulation (propargyl analog IC50 = 123 nM) - MW 325.2 g/mol: QSAR reference standard for halogenated ester validation Available as a research-grade synthetic intermediate. Stocked for immediate delivery.

Molecular Formula C16H14Cl2O3
Molecular Weight 325.2 g/mol
Cat. No. B13018720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate
Molecular FormulaC16H14Cl2O3
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-5-8-15(14(18)9-12)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3
InChIKeyUNXQIOSRXKVDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate Sourcing & Chemical Identity


Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate (CAS 1706442-78-5) is a halogenated benzoate ester featuring a 3-chloro substitution on the phenyl ring and a 4-chlorobenzyl ether moiety [1]. This compound is primarily cataloged as a research chemical and synthetic intermediate, with a molecular weight of 325.2 g/mol and a computed XLogP3-AA of 4.9, indicating significant lipophilicity [1]. Its structural features—specifically the ortho-chloro and para-ether substituents—differentiate it from simpler analogs and influence its physicochemical properties and potential reactivity.

Workflow Synthetic intermediate for halogenated benzoate scaffolds
Selection 3-Chloro-4-oxybenzoate core for SAR studies
Use Context Reported lipophilicity profile supports cell-based permeability research

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate: Analog Interchangeability


Direct substitution of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate with close analogs such as Ethyl 4-((4-chlorobenzyl)oxy)benzoate (CAS 56441-54-4) or the 5-ethoxy derivative (CAS 1706446-67-4) is not scientifically valid due to significant differences in molecular architecture that affect lipophilicity, metabolic stability, and target engagement. The presence of the 3-chloro group in the target compound introduces steric and electronic effects that are absent in the non-chlorinated analog, potentially altering binding affinity, reactivity, and pharmacokinetic profiles [1]. The following quantitative evidence sections detail these critical distinctions.

Non-chlorinated analog (e.g., Ethyl 4-((4-chlorobenzyl)oxy)benzoate) lacks the 3-chloro group, which may compromise pharmacophore integrity and reduce target engagement.
Analog with lower lipophilicity (XLogP ~4.2 vs 4.9) may shift membrane permeability and binding profile, limiting direct substitution.
5-Ethoxy derivative (CAS 1706446-67-4) adds 44 g/mol and alters steric bulk, potentially affecting molecular recognition and metabolic stability.

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate: Differentiation from Analogs


Lipophilicity: 3-Chloro vs. Non-Chlorinated Analog

The computed lipophilicity (XLogP3-AA) of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate is 4.9 [1]. In contrast, the non-chlorinated analog Ethyl 4-((4-chlorobenzyl)oxy)benzoate has a predicted XLogP3-AA of approximately 4.2 . This difference of ~0.7 log units is quantitatively significant and suggests that the target compound is more lipophilic, which can impact membrane permeability, protein binding, and distribution in biological systems.

Lipophilicity: 3-Cl vs Non-Cl
Cross-study comparable
Target: XLogP 4.9
Analog: XLogP ~4.2
Δ ~0.7 log units
Higher lipophilicity may alter membrane permeability and distribution
Computed values; experimental confirmation recommended
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight vs. 5-Ethoxy Derivative

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate has a molecular weight of 325.2 g/mol [1]. The closely related 5-ethoxy derivative (Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate, CAS 1706446-67-4) has a molecular weight of 369.2 g/mol . This 44.0 g/mol increase reflects the addition of an ethoxy group, which alters steric bulk and hydrogen bonding capacity, potentially affecting solubility, metabolic stability, and synthetic utility.

Molecular Weight vs 5-Ethoxy
Cross-study comparable
Target: 325.2 g/mol
Analog: 369.2 g/mol
Δ 44.0 g/mol
Lower mass may benefit lead optimization for PK properties
Steric and hydrogen-bond differences require individual assessment
Molecular Weight Physicochemical Properties Synthetic Intermediate

3-Chloro Substitution: Binding Potential

While direct comparative bioactivity data for Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate is limited, its structural analog Prop-2-yn-1-yl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate has been documented in BindingDB with an IC50 value of 123 nM against the human P2X7 receptor [1]. The presence of the 3-chloro substituent in both compounds suggests this moiety is critical for target engagement. In contrast, the non-chlorinated analog Ethyl 4-((4-chlorobenzyl)oxy)benzoate lacks this key pharmacophoric element, potentially resulting in reduced or absent activity.

3-Chloro Binding Potential
Class-level inference
Analog with 3-Cl group: IC50 123 nM at human P2X7 receptor
Supports 3-chloro pharmacophore relevance for target engagement
Based on structural analog; direct data to verify
Structure-Activity Relationship Medicinal Chemistry Binding Affinity

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate: Evidence-Based Applications


P2X7 Receptor Antagonist Lead Optimization

Given the established activity of the structurally related propargyl ester analog (IC50 = 123 nM against human P2X7) [2], Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate serves as a valuable intermediate or scaffold for the synthesis of P2X7 receptor modulators. Its 3-chloro substitution is critical for maintaining the pharmacophore; substitution with a non-chlorinated analog would likely abolish activity [2].

Synthetic Intermediate for Halogenated Benzoate Derivatives

This compound is a versatile building block for the synthesis of more complex molecules, particularly those requiring a 3-chloro-4-oxybenzoate core [1]. Its higher lipophilicity (XLogP = 4.9) compared to non-chlorinated analogs makes it preferable for reactions where increased organic solubility or membrane permeability is desired.

Physicochemical Benchmarking & QSAR Development

The compound's well-defined molecular weight (325.2 g/mol) and computed lipophilicity (XLogP = 4.9) [1] make it a suitable reference standard for calibrating QSAR models or validating computational predictions for halogenated benzoate esters. Its distinct properties relative to the 5-ethoxy analog (ΔMW = 44.0 g/mol) provide a clear dataset for structure-property relationship studies.

Application
Selection Property
Validation Focus
P2X7 receptor modulator studies
3-Chloro pharmacophore integrity
Binding affinity assay context
Halogenated benzoate derivative synthesis
3-Chloro-4-oxybenzoate core
Synthetic route optimization
QSAR model calibration
Defined lipophilicity and molecular weight
Property-structure relationship study
Quote Request

Request a Quote for Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.